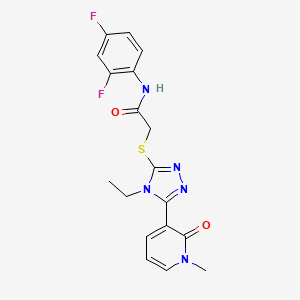
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17F2N5O2S and its molecular weight is 405.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 1105227-63-1) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer activity, antimicrobial effects, and other relevant biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C18H17F2N5O2S, with a molecular weight of 405.4 g/mol. The structure features a difluorophenyl group and a triazole ring linked through a thioether moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₂N₅O₂S |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1105227-63-1 |
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study Findings:
- Cell Line Testing: The compound was tested against several cancer cell lines, including A375 (melanoma) and SK-OV-3 (ovarian cancer), showing promising results with IC50 values below 10 µM, indicating potent antiproliferative activity.
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations following treatment at concentrations around 10 µM.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of both gram-positive and gram-negative bacteria.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacological Mechanisms
The biological activities of N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-y)-4H-1,2,4-triazol-3-y)thio)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activities: The triazole moiety is known to interact with various enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress: The compound may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Cell Cycle: Studies suggest that it affects the cell cycle distribution in treated cells, particularly increasing the population in the G2/M phase.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2S/c1-3-25-16(12-5-4-8-24(2)17(12)27)22-23-18(25)28-10-15(26)21-14-7-6-11(19)9-13(14)20/h4-9H,3,10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOFEFDGHAYYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














